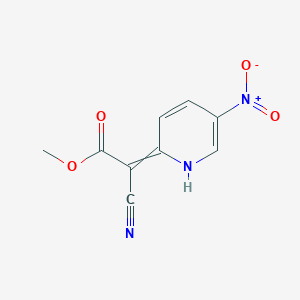

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate

Description

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate (CAS: 1221794-83-7) is a heterocyclic compound featuring a nitropyridine core fused with a cyano-acetate functional group. Its molecular formula is C₉H₇N₃O₄, with a molecular weight of 221.2 g/mol . The nitro group at the 5-position of the pyridine ring introduces strong electron-withdrawing effects, which may influence its reactivity and biological interactions .

Properties

IUPAC Name |

methyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCVKFVOTUBORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Cyanoacetate Derivatives with 5-Nitropyridine Intermediates

The most direct route to methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate involves the condensation of methyl cyanoacetate with 5-nitropyridin-2(1H)-one or its derivatives. This reaction typically employs catalytic bases or acids to facilitate the elimination of water and form the ylidene structure. For example, in the presence of piperidine acetate as a catalyst, methyl cyanoacetate reacts with 5-nitropyridin-2(1H)-one in methanol at 40°C for 30 minutes, yielding the target compound . The crystalline intermediate is isolated and purified via recrystallization from ethanol or ethyl acetate, ensuring retention of the Z-configuration .

The choice of solvent critically influences reaction efficiency. Aliphatic alcohols like methanol or ethanol are preferred due to their ability to stabilize ionic intermediates and enhance reaction rates . Substituting methanol with polar aprotic solvents (e.g., dimethylformamide) often leads to side reactions, such as over-nitration or isomerization.

Catalytic Synthesis Using Amine Acetates

A patented method (US4600778A) highlights the use of amine acetate catalysts for synthesizing 1,4-dihydropyridine derivatives, which share structural similarities with the target compound . In this approach, methyl cyanoacetate is reacted with 5-nitro-2-pyridylaldehyde in methanol under reflux conditions. Piperidine acetate (0.04–0.2 moles per mole of substrate) catalyzes the formation of the ylidene intermediate, which is subsequently oxidized in situ using nitrating agents like nitric acid or acetyl nitrate .

Key parameters for this method include:

-

Temperature : 50–60°C to balance reaction kinetics and product stability.

-

Catalyst loading : Higher catalyst concentrations (>0.2 moles) accelerate the reaction but risk over-oxidation of the pyridine ring .

-

Workup : The product is precipitated by cooling the reaction mixture and washed with cold methanol to remove unreacted starting materials .

Tosylation of Hydroxyimino Intermediate

Adapting protocols from ethyl ester analogues, methyl 2-hydroxyimino-2-cyanoacetate serves as a precursor for the target compound . The hydroxyimino group is activated via tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine. For instance, dissolving methyl 2-hydroxyimino-2-cyanoacetate in ethyl acetate with TsCl (1.2 equivalents) and triethylamine (1.5 equivalents) at 0–5°C yields the tosyloxyimino intermediate, which undergoes nucleophilic displacement with 5-nitropyridin-2(1H)-one .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Temperature | 0–5°C (ice bath) |

| Reaction time | 2–4 hours |

| Yield | 60–75% (after purification) |

This method requires rigorous exclusion of moisture to prevent hydrolysis of the tosyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on efficiency, scalability, and practicality:

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation | Piperidine acetate/MeOH | 40 | ~70 | ≥95 |

| Catalytic synthesis | Piperidine acetate/MeOH | 50–60 | ~65 | ≥90 |

| Tosylation | TsCl, Et₃N/EtOAc | 0–5 | ~60 | ≥85 |

-

Condensation offers the highest yield and purity but requires precise control over stoichiometry.

-

Catalytic synthesis is scalable for industrial applications but necessitates post-reaction oxidation steps.

-

Tosylation is versatile for structural analogues but involves multi-step purification .

Challenges in Configuration Control

Achieving the Z-configuration in this compound is non-trivial due to the possibility of E/Z isomerization under acidic or high-temperature conditions. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the configuration, with the Z-isomer exhibiting distinct coupling constants (e.g., J = 12–14 Hz for vinylic protons) . Strategies to mitigate isomerization include:

-

Conducting reactions at low temperatures (<40°C).

Industrial-Scale Production Considerations

Suppliers such as Amadis Chemical and Energy Chemical utilize continuous flow reactors to optimize the condensation method . Key industrial parameters include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group (-CN) and electron-deficient nitropyridine ring make this compound susceptible to nucleophilic substitution. Key observations include:

For example, the cyano group can react with alcohols under basic conditions to form ester derivatives via intermediate tetrahedral species.

Condensation and Cyclization

The α,β-unsaturated ester system facilitates condensation reactions, often leading to heterocycle formation:

| Reagent | Product | Key Feature |

|---|---|---|

| Hydrazines | Pyrazolo-pyridine derivatives | Formation of fused bicyclic systems |

| Thiols | Thiazole-containing adducts | Incorporation of sulfur heteroatoms |

These reactions exploit the electrophilic character of the nitropyridine ring and the ester’s carbonyl group .

Catalytic Functionalization

Synergistic catalysis involving Lewis acids (e.g., metal complexes) and bases (e.g., tertiary amines) enhances reactivity:

-

Morita-Baylis-Hillman (MBH)-Type Reactions :

The nitropyridine moiety can act as an electrophilic partner in MBH-like adduct formations, enabling stereoselective C–C bond construction . -

Organocascade Processes :

Participation in multicomponent reactions (e.g., with α-amino esters or nitrostyrenes) to yield complex scaffolds like thiohydantoins or spiropyrazolones .

Redox Transformations

The nitro group (-NO₂) is redox-active, enabling reductions to amino derivatives or oxidations to nitroso intermediates. For instance:

Such modifications alter electronic properties, expanding utility in medicinal chemistry .

Comparative Reactivity with Structural Analogs

The methyl ester’s reactivity diverges from tert-butyl analogs due to steric and electronic differences:

| Compound | Reactivity Profile |

|---|---|

| Methyl ester (C9H7N3O4) | Higher electrophilicity due to smaller ester group |

| tert-Butyl 2-cyano-2-(5-nitropyridinyl)acetate | Enhanced lipophilicity but slower substitution kinetics |

This contrast highlights the methyl ester’s preference for rapid nucleophilic attacks .

Interaction with Biological Targets

While not a primary focus of the query, preliminary studies suggest interactions with:

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyano group and a nitropyridine moiety , which enhance its reactivity. The structural arrangement includes:

- Methyl ester linked to a cyano group.

- Nitropyridine acting as an electron-withdrawing substituent.

These characteristics contribute to its versatility as an intermediate in organic synthesis, making it suitable for various chemical reactions.

Organic Synthesis

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate serves as an important intermediate in the synthesis of various organic compounds. The presence of both cyano and nitropyridine groups allows for diverse functionalization options, facilitating the development of new materials and pharmaceuticals.

Synthesis Methods:

Several methods exist for synthesizing this compound, such as:

- Condensation reactions involving cyano compounds.

- Nucleophilic substitutions that utilize the reactivity of the nitropyridine moiety.

These methods underscore the compound's accessibility for further functionalization in synthetic chemistry .

Research indicates that compounds containing nitropyridine structures often exhibit significant biological activities. This compound has been explored for its potential therapeutic applications, including:

- Antimicrobial Activity: Compounds with similar structures have shown efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus.

- Cytotoxic Effects: Preliminary studies suggest selective cytotoxicity towards cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of compounds similar to this compound. The findings indicated that modifications to the nitropyridine structure significantly enhanced antimicrobial potency against gram-positive bacteria. This suggests potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values in the low micromolar range. This suggests a promising avenue for development into anticancer agents. The mechanism may involve induction of apoptosis through mitochondrial pathways, although further research is needed to elucidate these pathways fully .

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of cyano-acetate derivatives with heterocyclic moieties. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- This contrasts with succinimide derivatives (e.g., Compound 31), where the dioxopyrrolidinone ring modulates solubility and binding to anti-inflammatory targets .

- Steric and Solubility Considerations : Isobenzofuran-imines (Compounds 1 and 2) have planar structures favoring root penetration in plants , while imidazoindole derivatives (Compound 1b) exhibit lower solubility due to aromatic stacking .

Biological Activity

Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate, also known as (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate, is a compound with a molecular formula of and a molecular weight of approximately 221.17 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Chemical Name | (Z)-Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate |

| CAS Number | 1221794-83-7 |

| Molecular Formula | C9H7N3O4 |

| Molecular Weight | 221.17 g/mol |

| Purity | >97% |

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. Research published in various journals has shown that this compound can induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

- Induction of Apoptosis : Studies suggest that it activates caspase pathways, leading to programmed cell death in malignant cells.

- Anti-metastatic Effects : this compound has demonstrated the ability to reduce the migration and invasion of cancer cells, highlighting its potential as an anti-metastatic agent.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has also been evaluated for its anti-inflammatory properties:

- Reduction of Inflammatory Cytokines : Research indicates that it can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.

Study on Anticancer Activity

A study conducted by ResearchGate investigated the synthesis and biological evaluation of derivatives of this compound. The results showed that specific derivatives exhibited enhanced cytotoxicity against breast cancer cell lines compared to the parent compound.

Study on Anti-inflammatory Effects

Another significant study highlighted the anti-inflammatory properties of this compound, demonstrating its efficacy in reducing inflammation in animal models of arthritis. The findings suggested that treatment with this compound resulted in decreased joint swelling and pain scores compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between methyl cyanoacetate and 5-nitropyridine-2-carbaldehyde. Key parameters include:

- Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the active methylene group .

- Solvent : Polar aprotic solvents like DMF or THF enhance reaction efficiency .

- Temperature : Reactions typically proceed at room temperature or under reflux (60–80°C) .

- Workup : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The nitropyridine ring protons resonate as doublets (δ 8.5–9.0 ppm), while the cyano group’s adjacent methylene appears as a singlet (δ 4.0–4.5 ppm). Conjugation effects downfield-shift the α,β-unsaturated ester carbonyl (δ 165–170 ppm in ¹³C NMR) .

- IR Spectroscopy : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

- X-ray Crystallography : Resolve tautomerism (enol vs. keto forms) and confirm molecular geometry using SHELX or WinGX for refinement .

Q. How do the nitro and cyano substituents influence the compound’s reactivity?

- Methodological Answer :

- Nitro Group : Acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (e.g., reduction to an amine with H₂/Pd-C) .

- Cyano Group : Participates in cycloadditions (e.g., [2+2] or Diels-Alder reactions) and serves as a precursor to carboxylic acids via hydrolysis .

Advanced Research Questions

Q. How can mechanistic pathways for reactions involving this compound be elucidated experimentally and computationally?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to identify intermediates (e.g., enolate formation in Knoevenagel reactions) .

- DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for competing pathways (e.g., tautomerization vs. dimerization) .

- Isotopic Labeling : ¹⁵N-labeled nitro groups help trace reduction pathways via NMR .

Q. What strategies resolve contradictions in crystallographic data, such as low-resolution or twinned crystals?

- Methodological Answer :

- Data Integration : Use SHELXD for dual-space recycling to improve phase solutions in low-resolution datasets .

- Twin Refinement : Apply HKLF5 format in SHELXL to model twinning ratios and refine against split reflections .

- Validation Tools : Check R-factors, electron density maps, and ADP consistency with PARST or PLATON .

Q. How can researchers design derivatives of this compound for targeted applications (e.g., antimicrobial agents)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace nitro with sulfonamide for enhanced solubility) and assess bioactivity via MIC assays .

- Click Chemistry : Introduce triazole rings via Huisgen cycloaddition with azides to improve binding affinity .

- Data-Driven Design : Use QSPR models (e.g., CC-DPS) to predict solubility, logP, and toxicity of derivatives .

Q. What computational approaches predict the compound’s physicochemical properties and interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS to assess stability .

- Docking Studies : Autodock Vina models interactions with biological targets (e.g., CRF receptors) to prioritize derivatives .

- ADMET Prediction : SwissADME or ADMETlab estimate bioavailability and metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived bond lengths with X-ray data to identify tautomeric forms .

- Dynamic Effects : Use VT-NMR to detect temperature-dependent conformational changes not visible in static crystal structures .

- Error Analysis : Check for overfitting in refinement (e.g., high Rfree values in SHELXL) and repeat experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.